molecular formula C8H11FN2O2 B12358579 7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12358579
M. Wt: 186.18 g/mol
InChI Key: TZJYFYHEARVCIS-UHFFFAOYSA-N
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Description

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a fluorinated derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the fluorination of a quinazoline precursor. One common method is the reaction of 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione with a fluorinating agent such as Selectfluor™. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the fluorine atom.

    4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: The non-fluorinated version of the compound.

    Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline structure.

Uniqueness

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorination can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h4-6H,1-3H2,(H2,10,11,12,13)

InChI Key

TZJYFYHEARVCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1F)NC(=O)NC2=O

Origin of Product

United States

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